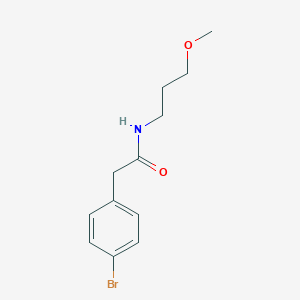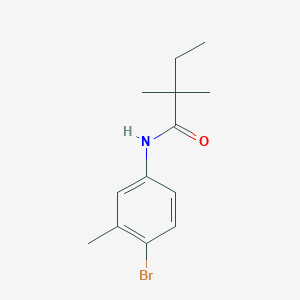
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized using a variety of methods and has been found to exhibit promising biological activities.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its high purity and stability. It has been synthesized using reliable methods, and its purity can be confirmed using various analytical techniques. Additionally, it has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications.
One limitation of using 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions for in vitro experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
未来方向
There are several future directions for research on 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. It has been found to exhibit activity against various types of cancer cells, and further studies could explore its potential as a cancer treatment.
Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Further studies could explore its potential as a treatment for inflammatory conditions such as arthritis.
Finally, further studies could investigate the mechanism of action of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea. Understanding its mechanism of action could provide insight into its biological activities and potential therapeutic applications.
合成方法
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been achieved using a variety of methods. One of the most common methods involves the reaction of 2-methoxybenzyl chloride with 1-(2,5-dimethylphenyl)thiourea in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with 1-(2,5-dimethylphenyl)hydrazine in the presence of a base. Both methods have been found to yield high purity products.
科学研究应用
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea has been found to exhibit promising biological activities, making it a potential candidate for therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
属性
产品名称 |
1-(2,5-Dimethylphenyl)-3-(2-methoxybenzyl)thiourea |
|---|---|
分子式 |
C17H20N2OS |
分子量 |
300.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-13(2)15(10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
InChI 键 |
FQOPSXOYNWGNQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)









![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)